An In-depth Technical Guide to the Physicochemical Properties of N-phenyl-p-toluidine
An In-depth Technical Guide to the Physicochemical Properties of N-phenyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenyl-p-toluidine, with the molecular formula C₁₃H₁₃N, is an aromatic amine that belongs to the class of diarylamines. Its structure, featuring a phenyl group and a p-tolyl group attached to a nitrogen atom, imparts specific physicochemical characteristics that are crucial for its behavior in chemical and biological systems. Understanding these properties is fundamental for its application in organic synthesis, materials science, and as a potential scaffold in drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties of N-phenyl-p-toluidine, detailed experimental protocols for their determination, and visualizations of relevant workflows and biological pathways.
Physicochemical Properties
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the key physicochemical data for p-toluidine (B81030) as a reference for N-phenyl-p-toluidine.
| Property | Value (for p-toluidine) | Significance in Drug Development & Research |
| Molecular Weight | 107.15 g/mol [1] | Influences diffusion, bioavailability, and formulation. |
| Melting Point | 43-45 °C[1] | Affects solubility, dissolution rate, and formulation of solid dosage forms. |
| Boiling Point | 200 °C[2] | Indicates volatility and is important for purification and handling. |
| Solubility | Poorly soluble in water (0.75 g/100 mL at 20°C)[1][3] | A critical factor for drug absorption and bioavailability. |
| pKa | 5.10[1] | Determines the degree of ionization at a given pH, affecting solubility, permeability, and receptor binding. |
| LogP (Octanol-Water Partition Coefficient) | 1.39[1] | Measures lipophilicity, which influences membrane permeability, protein binding, and metabolic stability. |
Experimental Protocols
Accurate determination of physicochemical properties is essential. Below are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
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Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow range.
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Apparatus: Melting point apparatus, capillary tubes, thermometer.
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Procedure:
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A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
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Determination of Boiling Point (Distillation Method)
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
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Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
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Procedure:
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The liquid sample is placed in the distillation flask with a few boiling chips.
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The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.
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The liquid is heated, and the temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the liquid is distilling at a steady rate (e.g., 1-2 drops per second).
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Determination of Aqueous Solubility (Shake-Flask Method)
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Principle: This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.
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Apparatus: Shake-flask or rotator, constant temperature bath, analytical balance, centrifuge, spectrophotometer or HPLC.
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Procedure:
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An excess amount of the solid compound is added to a known volume of water in a flask.
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The flask is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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The suspension is centrifuged or filtered to separate the undissolved solid.
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The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
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Determination of pKa (Potentiometric Titration)
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Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change.
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Apparatus: pH meter, burette, stirrer, beaker.
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Procedure:
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A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
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A standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) is added in small increments.
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The pH of the solution is recorded after each addition.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
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Determination of LogP (Shake-Flask Method)
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Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. LogP is the logarithm of this ratio.
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Apparatus: Separatory funnel, shaker, centrifuge, analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
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Procedure:
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A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
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The mixture is shaken in a separatory funnel for a set period to allow for partitioning.
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The two phases are separated by centrifugation.
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The concentration of the compound in both the octanol and aqueous phases is determined.
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LogP is calculated as log₁₀([concentration in octanol] / [concentration in water]).
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Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the experimental determination of the key physicochemical properties of a compound like N-phenyl-p-toluidine.
